molecular formula C14H12ClFN2O2S B6151710 3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide CAS No. 1537150-15-4

3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6151710
CAS No.: 1537150-15-4
M. Wt: 326.8
InChI Key:
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Description

3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, a thiazole ring, and a hydroxycyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The thiazole ring is then constructed, and finally, the hydroxycyclobutyl group is added.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with a nucleophile could yield a variety of substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide would depend on its specific interactions with molecular targets. For example, if it is being investigated as a drug, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular pathways involved would need to be elucidated through detailed biochemical studies .

Properties

CAS No.

1537150-15-4

Molecular Formula

C14H12ClFN2O2S

Molecular Weight

326.8

Purity

95

Origin of Product

United States

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